molecular formula C7H11N3 B13120860 N-propylpyrimidin-4-amine CAS No. 45815-12-1

N-propylpyrimidin-4-amine

Cat. No.: B13120860
CAS No.: 45815-12-1
M. Wt: 137.18 g/mol
InChI Key: VVOIYIAQBRDFQU-UHFFFAOYSA-N
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Description

N-propylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine with propylamine under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the propylamine group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-propylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the reagent used.

Scientific Research Applications

N-propylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are investigated for their potential as antiviral, anticancer, and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-propylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, certain derivatives may inhibit DNA synthesis in cancer cells, leading to cell death.

Comparison with Similar Compounds

N-propylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

    4-aminopyrimidine: Lacks the propyl group, leading to different chemical and biological properties.

    6-chloro-N-propylpyrimidin-4-amine: Contains a chlorine atom at position 6, which can influence its reactivity and biological activity.

    2,4-diaminopyrimidine: Contains two amino groups, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

45815-12-1

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-propylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-2-4-9-7-3-5-8-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10)

InChI Key

VVOIYIAQBRDFQU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=NC=C1

Origin of Product

United States

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